2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H18N6OS3 and its molecular weight is 490.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Derivatives Research has focused on synthesizing various heterocyclic compounds, including those related to the query compound. For instance, alternative products in one-pot reactions involving complex thiazole and pyridine derivatives demonstrate the versatility of such compounds in synthetic organic chemistry. These reactions often result in compounds with potential bioactive properties, underscoring the importance of these synthetic routes in medicinal chemistry (Krauze et al., 2007).
Anticancer Activity Some derivatives of complex thiazole and pyridine compounds have shown promising anticancer activity. For example, novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and tested for cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics. The study highlights the importance of structural optimization for enhanced bioactivity, providing a foundation for future drug development efforts (Ding et al., 2012).
Metabolic Stability Improvements Efforts to improve the metabolic stability of pharmaceutical compounds have led to the exploration of various heterocyclic analogues, including those similar to the query compound. This research is crucial for developing drugs with better pharmacokinetic profiles, making them more effective and safer for clinical use. For example, modifications to the benzothiazole ring have been investigated to reduce metabolic deacetylation, highlighting the compound's role in pharmacological research (Stec et al., 2011).
Antimicrobial Activity Research into new pyridine and thiazole derivatives has also extended to the antimicrobial domain. Compounds synthesized from similar frameworks have been evaluated for their antibacterial activity, contributing to the search for new antibiotics capable of combating resistant bacterial strains. This area of study is critical given the growing global challenge of antibiotic resistance (Singh et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is the Transmembrane AMPA receptor regulatory proteins (TARPs) . TARPs are a recently discovered family of proteins that modulate the activity of AMPA receptors .
Mode of Action
This compound acts as a potent and selective antagonist for the TARP subtype γ-8 . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound inhibits the activity of the TARP γ-8 subtype, thereby modulating the activity of AMPA receptors .
Biochemical Pathways
AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their activity is modulated by TARPs .
Pharmacokinetics
A related compound has been radiolabeled with 11c for pet imaging to test the feasibility of imaging tarp γ-8 dependent receptors in vivo . This suggests that the compound may have suitable ADME properties for in vivo studies.
Result of Action
The result of the compound’s action is the modulation of AMPA receptor activity via inhibition of the TARP γ-8 subtype . This could potentially alter synaptic transmission in the central nervous system.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS3/c1-13-5-6-16-18(10-13)32-23(26-16)27-19(30)12-31-20-8-7-17(28-29-20)21-14(2)25-22(33-21)15-4-3-9-24-11-15/h3-11H,12H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAGTDWFNVRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=C(N=C(S4)C5=CN=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.